

AN-3485 solution preparation for laboratory use

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Compound of Interest		
Compound Name:	AN-3485	
Cat. No.:	B2473444	Get Quote

Application Notes and Protocols for AN-3485

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Introduction

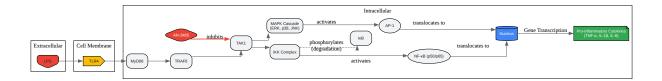
AN-3485 is a novel benzoxaborole analog with potent anti-inflammatory properties. Its chemical name is 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride[2]. As a boron-containing small molecule, AN-3485 possesses an electrophilic empty p-orbital that can form transient bonds with nucleophiles in enzyme active sites, contributing to its inhibitory activity[2]. These application notes provide detailed protocols for the preparation and use of AN-3485 in a laboratory setting, focusing on its application as an inhibitor of pro-inflammatory cytokine production.

Mechanism of Action

AN-3485 has been demonstrated to inhibit the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1beta (IL-1 β), and Interleukin-6 (IL-6). This inhibition is mediated through the Toll-like Receptor (TLR) signaling pathways. Specifically, AN-3485 has been shown to be an effective inhibitor of TLR2, TLR3, TLR4, and TLR5-mediated cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes[2]. The inhibitory action occurs at the transcriptional level[2]. Downstream of TLR activation, AN-3485 is understood to interfere with key signaling cascades, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the transcriptional activation of pro-inflammatory cytokine genes.



Signaling Pathway Diagram



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Caption: **AN-3485** inhibits TLR4 signaling, likely at the level of TAK1, preventing downstream activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production.

Quantitative Data

AN-3485 exhibits potent inhibitory activity against the release of various pro-inflammatory cytokines. The following table summarizes the key quantitative data for **AN-3485**.

Parameter	Value	Cell Type	Reference
Molecular Weight	325.98 g/mol (Hydrochloride salt)	N/A	[1]
IC50 (TNF-α)	18 - 580 nM	Human PBMCs and isolated monocytes	[2]
IC50 (IL-1β)	18 - 580 nM	Human PBMCs and isolated monocytes	[2]
IC50 (IL-6)	18 - 580 nM	Human PBMCs and isolated monocytes	[2]



Solution Preparation and Storage Materials

- AN-3485 hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- · Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution

- Calculate the required mass of AN-3485:
 - Molecular Weight (MW) of AN-3485 HCl = 325.98 g/mol
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 325.98 g/mol * 1 mL = 0.0032598 g = 3.26 mg
- Dissolving AN-3485:
 - Aseptically weigh out 3.26 mg of AN-3485 hydrochloride powder and transfer it to a sterile microcentrifuge tube.
 - Add 1 mL of cell culture grade DMSO to the tube.
 - Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to facilitate dissolution[1].
- Storage:
 - \circ Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile, nuclease-free microcentrifuge tubes.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1].

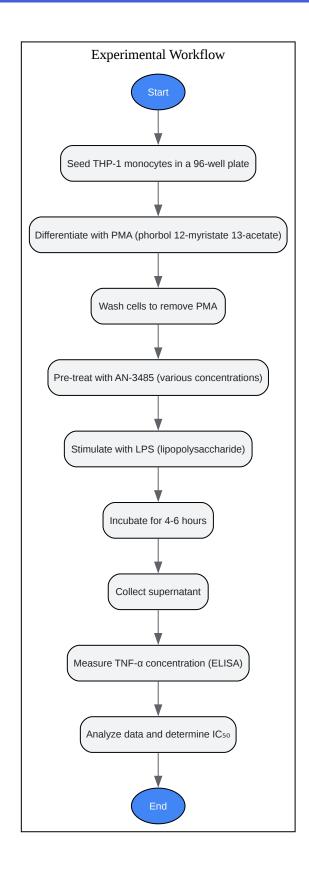


• Avoid repeated freeze-thaw cycles.

Experimental Protocols Inhibition of LPS-Induced TNF- α Production in THP-1 Macrophages

This protocol describes a method to evaluate the inhibitory effect of **AN-3485** on the production of TNF- α in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells differentiated into macrophages.





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Caption: Workflow for assessing the inhibitory effect of **AN-3485** on LPS-induced TNF- α production in THP-1 macrophages.

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 µg/mL streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- AN-3485 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS), sterile
- 96-well flat-bottom cell culture plates
- Human TNF-α ELISA kit
- Microplate reader
- Cell Seeding and Differentiation:
 - \circ Seed THP-1 monocytes at a density of 1 x 10⁵ cells/well in a 96-well plate in 100 μL of complete RPMI-1640 medium.
 - Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Treatment:
 - After differentiation, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 μL of sterile PBS.
 - Add 90 μL of fresh, serum-free RPMI-1640 medium to each well.



- Prepare serial dilutions of the AN-3485 stock solution in serum-free medium. Add 10 μL of the diluted AN-3485 to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 μM). Include a vehicle control (DMSO) at the same final concentration as the highest AN-3485 concentration.
- Pre-incubate the plate for 1 hour at 37°C.
- Cell Stimulation:
 - Prepare a stock solution of LPS in sterile PBS.
 - Add 10 μL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
 - Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
- TNF-α Measurement:
 - After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the supernatant from each well without disturbing the cell monolayer.
 - Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - \circ Calculate the percentage of TNF- α inhibition for each concentration of **AN-3485** compared to the LPS-stimulated vehicle control.
 - Plot the percentage of inhibition against the log concentration of **AN-3485** and determine the IC₅₀ value using non-linear regression analysis.

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References

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- 2. newdrugapprovals.org [newdrugapprovals.org]
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